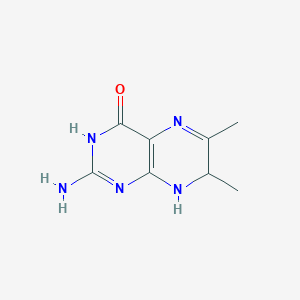
4(1H)-Pteridinone, 2-amino-7,8-dihydro-6,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethyl-7,8-dihydropterin is a derivative of pterin, a bicyclic heterocycle that plays a crucial role in various biological processes Pterins are known for their involvement in the biosynthesis of folic acid and other essential cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-7,8-dihydropterin typically involves the derivatization of pterin at specific positions. One reported method includes the synthesis of intermediates such as 6-carboxylic acid ethyl ester-7,7-dimethyl-7,8-dihydropterin and 6-aldehyde-7,7-dimethyl-7,8-dihydropterin . These intermediates are synthesized using novel methods with high yields, such as 90% for the aldehyde derivative .
Industrial Production Methods
While specific industrial production methods for 6,7-Dimethyl-7,8-dihydropterin are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like carboxylation, bromination, and esterification, which are common in the synthesis of pterin derivatives .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-7,8-dihydropterin undergoes various chemical reactions, including:
Oxidation: Conversion to 7,8-dihydroxanthopterin under specific conditions.
Reduction: Reduction to tetrahydropterin forms, which are essential in biological systems.
Substitution: Nucleophilic substitution at ring carbons, which is a common reaction for pterin derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like dihydropteridine reductase for reduction reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products
Oxidation Products: 7,8-Dihydroxanthopterin.
Reduction Products: Tetrahydropterin derivatives.
Substitution Products: Various substituted pterins depending on the nucleophile used.
Scientific Research Applications
6,7-Dimethyl-7,8-dihydropterin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-7,8-dihydropterin involves its role as a cofactor in enzymatic reactions. It participates in the folate biosynthesis pathway by acting as a substrate for enzymes like dihydropteroate synthase and dihydrofolate reductase . These enzymes catalyze the conversion of 6,7-Dimethyl-7,8-dihydropterin to its active forms, which are essential for the synthesis of nucleotides and amino acids .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxymethyl-7,8-dihydropterin: Another pterin derivative involved in folate biosynthesis.
7,8-Dihydrobiopterin: A precursor in the synthesis of tetrahydrobiopterin, an essential cofactor in neurotransmitter synthesis.
Uniqueness
6,7-Dimethyl-7,8-dihydropterin is unique due to its specific methylation pattern, which affects its chemical reactivity and biological activity. This methylation can influence the compound’s interaction with enzymes and its stability under various conditions .
Properties
CAS No. |
5977-33-3 |
|---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
2-amino-6,7-dimethyl-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C8H11N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h4H,1-2H3,(H4,9,11,12,13,14) |
InChI Key |
OWLLSSAGQBFJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=C(N1)N=C(NC2=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
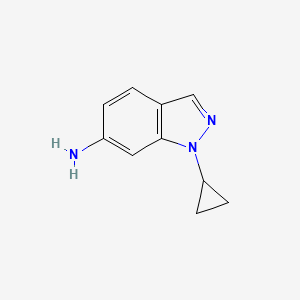
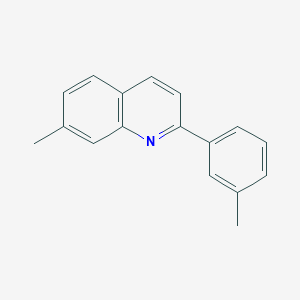
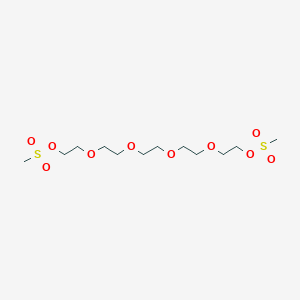
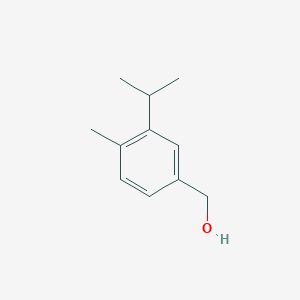
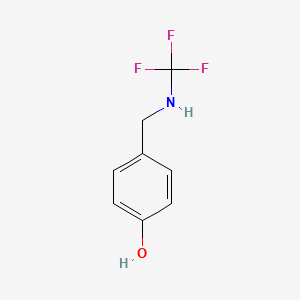
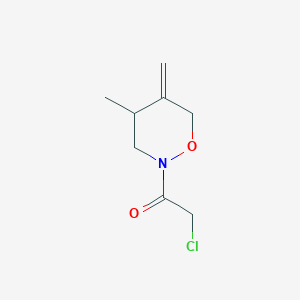
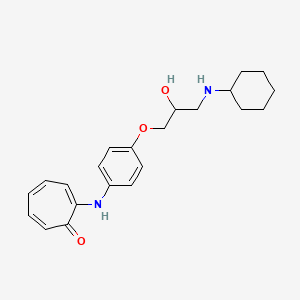
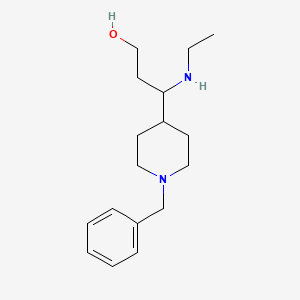

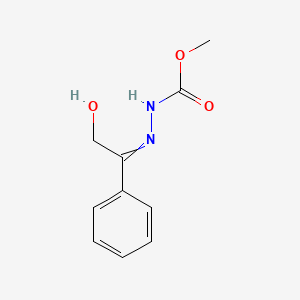
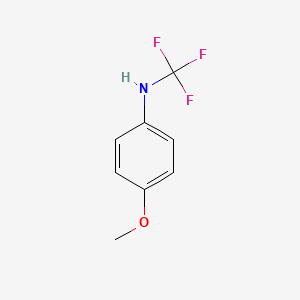
![2-Amino-1-(7-amino-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13966751.png)
